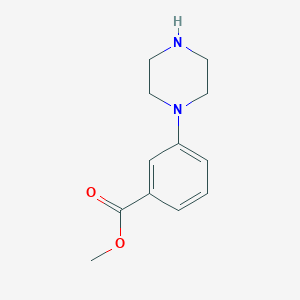

Methyl 3-(piperazin-1-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCUTYNFOZSYJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596587 | |

| Record name | Methyl 3-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179003-08-8 | |

| Record name | Methyl 3-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the N-Arylpiperazine Scaffold

An In-depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)benzoate

This compound is a key chemical intermediate whose value is anchored in the prevalence of the N-arylpiperazine moiety in medicinal chemistry. This structural motif is a cornerstone in a vast array of pharmacologically active compounds, demonstrating activities as antidepressants, antipsychotics, and anti-cancer agents, among others.[1] The piperazine ring often enhances aqueous solubility and improves the pharmacokinetic profile of drug candidates, while the benzoate portion provides a reactive handle for further molecular elaboration. Understanding the mechanistic underpinnings of its synthesis is therefore crucial for researchers and drug development professionals aiming to construct complex molecular architectures.

This guide provides a detailed exploration of the predominant synthesis mechanism for this compound, focusing on the widely adopted Palladium-catalyzed Buchwald-Hartwig amination. It will dissect the causality behind experimental choices, present a validated protocol, and contrast this modern approach with other potential, albeit less efficient, synthetic strategies like Nucleophilic Aromatic Substitution (SNAr).

Primary Synthesis Mechanism: The Buchwald-Hartwig Amination

The formation of the aryl C-N bond in this compound is most efficiently achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and comparatively mild reaction conditions, replacing harsher traditional methods.[2]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig reaction hinges on the synergistic interplay of several key components: the aryl halide, the amine, the palladium catalyst system, and a suitable base.

-

Aryl Halide Substrate: The synthesis typically starts with an appropriate methyl 3-halobenzoate, such as methyl 3-bromobenzoate. Aryl bromides and chlorides are common choices, offering a balance of reactivity and stability. The halogen serves as an effective leaving group upon oxidative addition to the palladium catalyst.

-

The Amine: Unprotected piperazine is the nucleophile. A significant challenge in this reaction is controlling selectivity to achieve mono-arylation, as both nitrogen atoms of the symmetric piperazine are nucleophilic. To circumvent the formation of the undesired 1,4-diarylpiperazine byproduct, a common strategy is to use a large excess of piperazine. Alternatively, a mono-protected piperazine, such as N-Boc-piperazine, can be used, which is then deprotected in a subsequent step to yield the final product.[3]

-

Palladium Catalyst System: The heart of the transformation is the palladium catalyst. This is not a single component but a system comprising a palladium precursor and a supporting ligand.

-

Palladium Precursor: Common precursors include palladium(II) acetate (Pd(OAc)₂) or palladium complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These precursors generate the active Pd(0) species in situ.

-

Phosphine Ligand: The ligand is critical for the catalyst's efficacy. Bulky, electron-rich phosphine ligands are essential as they stabilize the palladium center, promote the crucial steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4] For arylpiperazine synthesis, bidentate ligands like BINAP or ferrocene-based ligands (e.g., dppf) were early developments.[2] More recently, highly effective, sterically hindered biarylphosphine ligands such as tBuBrettPhos have been developed, allowing for efficient coupling even with less reactive aryl chlorides under mild conditions.[5]

-

-

The Base: A non-nucleophilic base is required to deprotonate the piperazine nitrogen after it coordinates to the palladium center, forming the palladium-amide complex necessary for reductive elimination. Strong bases like sodium tert-butoxide (NaOt-Bu) are frequently used, although milder carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can also be effective depending on the specific catalyst system and substrates.[6]

The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, which is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the methyl 3-halobenzoate, inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) complex. The base then removes a proton from the coordinated piperazine nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of the desired product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle.

Validated Experimental Protocol

The following protocol describes a general procedure for the synthesis of this compound via Buchwald-Hartwig amination, adapted from established methodologies for N-arylpiperazine synthesis.[1][7]

Step-by-Step Methodology

-

Inert Atmosphere Setup: A flame-dried Schlenk flask or round-bottom flask is equipped with a magnetic stir bar and purged with an inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., sodium tert-butoxide).

-

Solvent and Substrates: Add anhydrous toluene, followed by methyl 3-bromobenzoate and piperazine. To favor mono-arylation, piperazine is typically used in excess.

-

Reaction: The mixture is heated to the specified temperature (typically 80-110 °C) and stirred vigorously. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The product is extracted from the aqueous layer into an organic solvent, such as ethyl acetate. The organic layers are combined.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

| Reagent/Component | Molar Equiv. | Role |

| Methyl 3-bromobenzoate | 1.0 | Aryl Halide Substrate |

| Piperazine | 2.0 - 5.0 | Nucleophile |

| Pd₂(dba)₃ | 0.01 - 0.02 | Palladium Precursor |

| Phosphine Ligand | 0.02 - 0.04 | Ligand for Catalyst |

| Sodium tert-butoxide | 1.4 - 2.0 | Base |

| Anhydrous Toluene | - | Solvent |

| Reaction Conditions | ||

| Temperature | 80 - 110 °C | |

| Time | 4 - 24 hours |

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

While the Buchwald-Hartwig reaction is the method of choice, it is instructive to consider Nucleophilic Aromatic Substitution (SNAr) as a potential alternative and to understand its limitations for this specific synthesis.

SNAr Mechanism and Requirements

The SNAr mechanism is a two-step addition-elimination process.[8] First, a potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Crucially, this pathway is only efficient if the aromatic ring is "activated" by the presence of at least one strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[9] This specific positioning is required to delocalize and stabilize the negative charge of the Meisenheimer complex through resonance.[9]

Limited Feasibility for this compound

For the synthesis of this compound from a methyl 3-halobenzoate, the SNAr pathway is highly disfavored for two primary reasons:

-

Insufficient Activation: The methoxycarbonyl (-CO₂Me) group is only a moderately electron-withdrawing group. It does not activate the ring towards nucleophilic attack as strongly as a nitro group.

-

Incorrect Regiochemistry: The EWG is in the meta position relative to the halogen leaving group. In this position, it cannot participate in the resonance stabilization of the negative charge of the Meisenheimer intermediate. The negative charge is localized on the carbons ortho and para to the site of attack, but the meta substituent cannot delocalize it.[9]

Consequently, attempting this synthesis via an SNAr reaction would likely require extremely harsh conditions (high temperatures and pressures) and would result in very low yields, if any.

Conclusion

The synthesis of this compound is a prime example of the power and utility of modern organometallic chemistry in pharmaceutical development. The Palladium-catalyzed Buchwald-Hartwig amination stands as the most robust and efficient method, offering high yields under manageable conditions with excellent functional group tolerance. A thorough understanding of its catalytic cycle and the rationale behind the choice of reagents is essential for optimizing the reaction and overcoming challenges such as achieving selective mono-arylation. While alternative mechanisms like SNAr exist in theory, a critical analysis of their mechanistic requirements reveals their impracticality for this specific target, reinforcing the superiority of the palladium-catalyzed approach. This guide provides the foundational knowledge for researchers to confidently apply and adapt these principles in their synthetic endeavors.

References

-

Reilly, S. W., & Mach, R. H. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

-

Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Reilly, S. W., & Mach, R. H. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. Available at: [Link]

-

(N/A). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. Available at: [Link]

-

(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

(N/A). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. Available at: [Link]

-

(2005). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]

Sources

- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

"Methyl 3-(piperazin-1-YL)benzoate" chemical properties and structure

An In-Depth Technical Guide to Methyl 3-(piperazin-1-yl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Preamble: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern medicinal chemistry, the efficiency of synthesizing novel molecular entities is paramount. The strategic selection of starting materials and intermediates dictates the feasibility, cost, and timeline of a drug discovery program. This compound emerges as a compound of significant interest not due to its own biological activity, but for its role as a highly versatile bifunctional scaffold. It elegantly combines two of the most valuable moieties in pharmaceutical design: the piperazine ring, a "privileged scaffold" known to impart favorable pharmacokinetic properties, and a substituted benzoate system, a classic building block for constructing more complex aromatic systems.

This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer insights into its synthesis, structural characteristics, and strategic deployment in research and development. The content herein is curated for the practicing researcher and drug development professional, emphasizing the causality behind experimental choices and the logical framework for its application.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, indicating its status as a synthetic intermediate rather than a common commercial product, its core properties can be reliably calculated and inferred from its structure and closely related analogues.

| Property | Data / Predicted Value | Source / Rationale |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Calculated from structure. |

| Molecular Weight | 220.27 g/mol | Calculated from molecular formula. |

| CAS Number | Not readily available | The precursor acid, 3-(piperazin-1-yl)benzoic acid, is registered under CAS 446831-28-3.[1] The ester is typically synthesized as needed. |

| Appearance | Expected to be an off-white to pale yellow solid or oil | Based on common substituted piperazine and benzoate compounds. |

| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and chlorinated solvents. Poorly soluble in water. | The piperazine moiety enhances polarity, but the overall molecule retains significant organic character. The free base form is expected to be soluble in acidic aqueous solutions due to protonation of the piperazine nitrogens. |

| pKa (Predicted) | ~8-9 (for the secondary amine) | The piperazine secondary amine is basic. This value is typical for N-arylpiperazines. |

Structural Elucidation: A Spectroscopic Profile

The structural identity of this compound can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. Below is a predicted spectroscopic profile based on established principles and data from analogous compounds, such as Methyl 3-fluoro-4-(piperazin-1-yl)benzoate.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons (4H): These will appear in the downfield region (~7.0-7.8 ppm). The meta-substitution pattern will lead to a complex splitting pattern. A singlet-like signal might be observed for the proton between the two substituents, with doublet and triplet-like signals for the others.

-

Methyl Ester Protons (3H): A sharp singlet will be present around 3.8-3.9 ppm.

-

Piperazine Protons (8H): Two distinct multiplets are expected, corresponding to the four protons adjacent to the benzene ring (N-Ar, ~3.2-3.4 ppm) and the four protons adjacent to the secondary amine (N-H, ~3.0-3.2 ppm).

-

Amine Proton (1H): A broad singlet, typically in the 1.5-3.0 ppm range, which may exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for:

-

Carbonyl Carbon: A signal in the range of 166-168 ppm.

-

Aromatic Carbons: Six signals in the 115-155 ppm range. The carbon attached to the piperazine nitrogen will be the most upfield among the substituted carbons.

-

Methoxy Carbon: A signal around 52 ppm.

-

Piperazine Carbons: Two signals in the 45-55 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by key vibrational bands:

-

N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

-

C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 220 or 221, respectively. Characteristic fragmentation patterns would involve the loss of the methoxy group (-OCH₃) and cleavage of the piperazine ring.

Synthesis and Reactivity

The synthesis of this compound can be approached via several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction. The two most logical and field-proven synthetic strategies are outlined below.

Logical Synthesis Pathways

Caption: Primary synthetic routes to this compound.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is arguably the most versatile and modern approach. It involves the cross-coupling of an aryl halide with an amine. To ensure mono-arylation of the piperazine, a protecting group strategy is essential.

-

Coupling: Methyl 3-bromobenzoate is coupled with mono-Boc-piperazine using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP or Xantphos) in the presence of a base like sodium tert-butoxide.

-

Deprotection: The resulting Boc-protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to cleanly remove the Boc group and yield the desired product, often as a salt.

Pathway B: Nucleophilic Aromatic Substitution followed by Esterification

This classical two-step approach is also highly effective.

-

SNAr Reaction: 3-Fluorobenzoic acid (or another suitably activated halo-acid) is reacted with an excess of piperazine at elevated temperatures. The electron-withdrawing carboxylic acid group activates the ring for nucleophilic aromatic substitution (SNAr). This yields the key intermediate, 3-(piperazin-1-yl)benzoic acid.[1]

-

Esterification: The resulting carboxylic acid is then esterified using standard Fischer esterification conditions: refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid.[4][5]

Representative Experimental Protocol: Fischer Esterification (Pathway B)

This protocol describes the esterification of the precursor acid, which is a robust and scalable method.

Caption: Step-by-step workflow for the esterification protocol.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(piperazin-1-yl)benzoic acid (1.0 eq). Add an excess of methanol (20-50 eq), which serves as both the reactant and the solvent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Ensure CO₂ evolution has ceased.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude methyl ester can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate to afford the pure product.

Reactivity Profile

The reactivity of this compound is dominated by its two functional groups:

-

Secondary Amine (Piperazine): The N-H proton is weakly acidic, but the nitrogen is nucleophilic. It readily undergoes reactions such as N-alkylation, N-acylation, reductive amination, and sulfonylation, making it the primary handle for diversification.

-

Methyl Ester: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, or converted to amides by reacting with amines (ammonolysis), which is a common strategy in drug development.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating libraries of complex molecules for biological screening. The piperazine ring is a well-established pharmacophore that can increase aqueous solubility, introduce a basic center for salt formation, and act as a rigid linker to correctly orient other pharmacophoric elements for optimal target engagement.[6]

Role as a Molecular Scaffold and Linker

The molecule can be conceptualized as having two key modification points, allowing for systematic Structure-Activity Relationship (SAR) exploration.

Caption: Strategic use of this compound in medicinal chemistry.

-

R² Modification (Piperazine N-H): The secondary amine is the most common site for modification. A diverse range of substituents (R²) can be introduced via standard nitrogen chemistry. This allows chemists to probe interactions with one part of a biological target's binding site. For example, attaching aromatic or heteroaromatic groups can introduce key hydrogen bonding or π-stacking interactions.

-

R¹ Modification (Ester Group): The methyl ester can be converted into a carboxylic acid, which can then be coupled with a wide array of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry. This "R¹" vector allows for exploration of a different region of the target's binding pocket.

This dual-handle approach makes the scaffold ideal for synthesizing libraries of compounds to target a wide range of proteins, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[7]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound stands as an exemplary case of a molecular tool whose value is defined by its potential. While not a final drug product, its structural features—a reactive secondary amine and a modifiable ester group, arranged in a medicinally relevant meta-substituted pattern—make it a powerful and strategic intermediate. This guide has provided a comprehensive technical overview, from its fundamental properties and likely spectroscopic signature to robust synthetic protocols and its logical application in drug discovery. For researchers aiming to rapidly generate novel chemical diversity around a proven pharmacophoric core, understanding and utilizing scaffolds like this compound is a cornerstone of efficient and successful pharmaceutical R&D.

References

-

LookChem. (n.d.). Methyl 3-fluoro-4-(piperazin-1-yl)benzoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). methyl 3-methoxy-2-(4-methyl-2,5-dioxo-1-piperazinyl)benzoate. Retrieved from [Link]

-

Jennychem. (n.d.). 3-(Piperazin-1-yl)benzoic acid. Retrieved from [Link]

-

ChemSrc. (2025). Methyl benzoate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]

- Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.

- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

-

National Center for Biotechnology Information. (n.d.). Kinetic research and modeling of benzoic acid esterification process. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

Sources

- 1. 446831-28-3 Cas No. | 3-(Piperazin-1-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 3-(piperazin-1-YL)benzoate Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperazine Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as privileged structures due to their favorable physicochemical and pharmacokinetic properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a prime example of such a scaffold. Its prevalence in numerous clinically approved drugs, particularly those targeting the central nervous system (CNS), underscores its strategic importance.[1] The piperazine moiety's ability to enhance aqueous solubility, modulate lipophilicity, and serve as a versatile linker for connecting different pharmacophoric elements makes it an invaluable tool for medicinal chemists.

This guide provides a comprehensive technical overview of Methyl 3-(piperazin-1-yl)benzoate, with a focus on its stable and commercially available hydrochloride salt (CAS No. 2208746-53-4). We will delve into its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The hydrochloride salt of this compound presents as a stable, crystalline solid, which is advantageous for handling and formulation.

| Property | Value | Source |

| CAS Number | 2208746-53-4 | [2] |

| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [2] |

| Molecular Weight | 256.73 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Synthesis of this compound Hydrochloride: A Step-by-Step Protocol

The synthesis of this compound hydrochloride is typically achieved through a nucleophilic aromatic substitution reaction, followed by salt formation. The following protocol is a representative, self-validating system based on established chemical principles for similar transformations.

Reaction Scheme

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocol

Materials:

-

Methyl 3-bromobenzoate

-

Piperazine (preferably as a mono-Boc protected derivative for selectivity)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel, add the palladium catalyst and the ligand.

-

Addition of Reactants: Add Methyl 3-bromobenzoate, the mono-Boc protected piperazine, and the strong base to the reaction vessel.

-

Solvent Addition: Add the anhydrous solvent to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up and Deprotection: Upon completion, cool the reaction mixture and quench with water. Extract the product with an organic solvent. The Boc-protecting group is then removed under acidic conditions (e.g., with trifluoroacetic acid).

-

Purification of the Free Base: The crude product is purified by column chromatography to yield the pure free base of this compound.

-

Salt Formation: Dissolve the purified free base in a suitable solvent and add a solution of hydrochloric acid. The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Isolate the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum to obtain this compound hydrochloride.

Causality behind Experimental Choices:

-

The use of a palladium catalyst and a suitable ligand is crucial for facilitating the carbon-nitrogen bond formation in the Buchwald-Hartwig amination, a common method for such transformations.

-

Employing a mono-protected piperazine derivative is a key strategy to prevent di-arylation, thus ensuring higher yields of the desired mono-substituted product.

-

The choice of a strong, non-nucleophilic base is essential to deprotonate the piperazine nitrogen without competing in the substitution reaction.

-

Performing the reaction under an inert atmosphere prevents the degradation of the catalyst and other sensitive reagents.

Applications in Drug Discovery and Development

This compound hydrochloride serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic secondary amine and an ester group that can be hydrolyzed to a carboxylic acid or participate in other transformations, allows for its incorporation into diverse molecular architectures.

Role as a Scaffold in CNS Drug Design

The piperazine scaffold is a well-established pharmacophore in CNS drug discovery, known to often confer blood-brain barrier permeability.[3] Piperazine derivatives are integral to drugs targeting various neurological and psychiatric disorders, including anxiety, depression, and psychosis.[1][4] this compound hydrochloride provides a readily available starting material for the synthesis of novel CNS-active compounds.

Intermediate in the Synthesis of Marketed Drugs and Clinical Candidates

This compound is identified as a key intermediate in the synthesis of Flibanserin, a medication used for the treatment of hypoactive sexual desire disorder in women.[2] Its structural motif is also found in a variety of investigational new drugs, highlighting its relevance in the pharmaceutical industry.

Utility in Fragment-Based Drug Discovery and Linker Chemistry

In the realm of fragment-based drug discovery, piperazine-containing fragments are frequently used as starting points for lead optimization. The defined geometry of the piperazine ring can serve as a rigid linker to orient other pharmacophoric groups, aiding in the design of potent and selective inhibitors.

Caption: Key applications of this compound Hydrochloride.

Suppliers

This compound hydrochloride (CAS: 2208746-53-4) is available from various chemical suppliers that specialize in providing intermediates for research and development. Some of the notable suppliers include:

-

Pharmaffiliates[2]

-

Fluorochem

-

Chemicea

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Conclusion

This compound hydrochloride is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the discovery and development of CNS-active drugs. Its synthesis, while requiring careful control of reaction conditions, is based on well-established synthetic methodologies. The strategic incorporation of the piperazine moiety through this building block can lead to the development of novel therapeutics with improved pharmacological profiles. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its potential in their drug discovery endeavors.

References

- The Science Behind CNS Drugs: The Role of Piperazine Derivatives.

- 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | 1181458-11-6.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed Central.

- Development of piperazine derivatives as potential cognition enhancers - Hilaris Publisher.

- Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons - PubMed Central.

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE.

- Supplementary Information - The Royal Society of Chemistry.

- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.

- Methyl 3-(piperazin-1-yl)propanoate molecular weight - Benchchem.

- An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate - Benchchem.

- 2-((1H-Pyrrolo(2,3-b)pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-(1,1'-biphenyl)-2-yl)methyl)piperazin-1-yl)benzoic.

- Flibanserin-impurities | Pharmaffiliates.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Spectroscopic Blueprint of Methyl 3-(piperazin-1-yl)benzoate: A Technical Guide for Researchers

The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its physicochemical and pharmacokinetic properties. [1]The title compound, which incorporates this key scaffold linked to a methyl benzoate unit, presents a unique combination of structural features that are amenable to detailed spectroscopic analysis. Understanding its characteristic spectral fingerprints is crucial for synthesis confirmation, purity assessment, and further derivatization efforts.

Molecular Structure and Spectroscopic Workflow

The structural features of Methyl 3-(piperazin-1-yl)benzoate, including the aromatic ring, the ester group, and the piperazine ring, each contribute distinct and predictable signals in various spectroscopic techniques. A typical workflow for the comprehensive characterization of such a molecule is outlined below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standardized protocol for acquiring NMR spectra for compounds of this class is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

-

Employ a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling and to enhance the signal through the Nuclear Overhauser Effect (NOE).

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the piperazine ring protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | m | 2H | Ar-H |

| ~7.2-7.4 | m | 2H | Ar-H |

| 3.91 | s | 3H | -OCH₃ |

| ~3.2-3.4 | t | 4H | -N(CH₂)- (proximal to Ar) |

| ~3.0-3.2 | t | 4H | -N(CH₂)- (distal from Ar) |

| ~1.9 (broad) | s | 1H | -NH |

Interpretation:

-

Aromatic Region (δ 7.2-7.7): The aromatic protons are expected to appear as a complex set of multiplets due to the meta-substitution pattern. The electron-donating nature of the piperazine nitrogen and the electron-withdrawing nature of the methyl ester group will influence the precise chemical shifts.

-

Methyl Ester (δ 3.91): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated around 3.91 ppm, a characteristic region for such functional groups.

-

Piperazine Protons (δ 3.0-3.4): The eight protons of the piperazine ring are expected to appear as two distinct triplets. The four protons on the carbons directly attached to the aromatic ring will be slightly downfield due to the deshielding effect of the aromatic system. The remaining four protons on the carbons adjacent to the NH group will be slightly upfield.

-

NH Proton (δ ~1.9): The proton on the secondary amine of the piperazine ring is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~151 | Ar-C (C-N) |

| ~131 | Ar-C (C-COOCH₃) |

| ~129 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~52 | -OCH₃ |

| ~49 | -N(CH₂)- (proximal to Ar) |

| ~45 | -N(CH₂)- (distal from Ar) |

Interpretation:

-

Carbonyl Carbon (δ ~167): The ester carbonyl carbon is expected to resonate significantly downfield, which is characteristic for this functional group.

-

Aromatic Carbons (δ 115-151): Six distinct signals are predicted for the aromatic carbons due to the lack of symmetry. The carbon attached to the electron-withdrawing ester group will be downfield, while the carbon attached to the electron-donating piperazine nitrogen will also be significantly affected.

-

Methyl Carbon (δ ~52): The carbon of the methyl ester group is expected in the typical range of 50-55 ppm.

-

Piperazine Carbons (δ ~45-49): Two signals are predicted for the piperazine carbons, reflecting their different chemical environments. The carbons closer to the aromatic ring will be slightly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3300 | Medium, Broad | N-H stretch (piperazine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950, 2850 | Medium | Aliphatic C-H stretch (piperazine & -OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, 1480 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-N stretch (aromatic amine) |

Interpretation:

-

The presence of a broad absorption around 3300 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine in the piperazine ring.

-

A strong, sharp peak around 1720 cm⁻¹ is a key diagnostic band for the carbonyl (C=O) stretch of the ester functional group.

-

The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the piperazine and methyl groups will be just below 3000 cm⁻¹.

-

The strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹ and 1150 cm⁻¹, correspond to the C-O and C-N stretching vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular formula of this compound is C₁₂H₁₆N₂O₂ with a molecular weight of 220.27 g/mol .

| m/z | Proposed Fragment |

| 220 | [M]⁺ (Molecular Ion) |

| 189 | [M - OCH₃]⁺ |

| 161 | [M - COOCH₃]⁺ |

| 134 | [C₈H₈NO]⁺ |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Interpretation:

-

Molecular Ion Peak ([M]⁺): A peak at m/z 220 corresponding to the molecular ion should be observed.

-

Key Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) would result in a fragment at m/z 189.

-

Loss of the entire methyl ester group (-COOCH₃) would lead to a fragment at m/z 161.

-

Cleavage of the piperazine ring is a common fragmentation pathway for such compounds. A characteristic fragment for the piperazine moiety is often observed at m/z 85.

-

Cleavage at the C-N bond between the aromatic ring and the piperazine would also be expected.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data, derived from the established principles of NMR, IR, and MS, and supported by data from analogous structures, offers a reliable blueprint for the characterization of this molecule. Researchers working with this compound can use this guide to anticipate spectral features, aid in the interpretation of experimental data, and ultimately confirm the successful synthesis and purity of their target molecule. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in structural assignments.

References

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central. Available at: [Link]

-

Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. National Institutes of Health. Available at: [Link]

Sources

The Strategic Utility of Methyl 3-(piperazin-1-yl)benzoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, Methyl 3-(piperazin-1-yl)benzoate (CAS No. 179003-08-8) has emerged as a versatile and highly valuable scaffold. This technical guide offers an in-depth analysis of its synthesis, chemical properties, and its application as a cornerstone in the development of sophisticated pharmaceutical compounds. Authored for researchers, medicinal chemists, and professionals in drug development, this document provides both foundational knowledge and actionable protocols to leverage the unique attributes of this compound.

Core Chemical Characteristics

This compound is a bifunctional molecule featuring a piperazine ring, a common pharmacophore in numerous approved drugs, and a methyl benzoate moiety. This unique combination of a secondary amine and an ester group provides two reactive handles for diverse chemical modifications, making it an ideal starting point for library synthesis and lead optimization.

| Property | Value | Source |

| CAS Number | 179003-08-8 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | |

| Molecular Weight | 220.27 g/mol | [2] |

| Appearance | Available as a hydrochloride salt | [2] |

The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross cell membranes, while the methyl benzoate group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, unlocking a multitude of synthetic pathways.

Synthesis of this compound: A Methodological Overview

The synthesis of N-aryl piperazines is most effectively achieved through modern cross-coupling reactions, with the Buchwald-Hartwig amination being the method of choice for its high efficiency and broad substrate scope. This palladium-catalyzed reaction facilitates the formation of the crucial carbon-nitrogen bond between an aryl halide and an amine.

The Buchwald-Hartwig Amination Approach

The most logical and widely applicable synthesis of this compound involves the coupling of a methyl 3-halobenzoate (typically bromo- or iodo-) with piperazine. A key challenge in this synthesis is achieving selective mono-N-arylation of the piperazine ring, as the formation of the di-substituted by-product is a common competing reaction. To circumvent this, a common and effective strategy is the use of a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group deactivates one of the piperazine nitrogens, directing the arylation to the free secondary amine. The Boc protecting group can then be cleanly removed under acidic conditions.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the synthesis of the N-Boc protected precursor, which can be adapted and optimized for specific laboratory conditions.

Materials:

-

Methyl 3-bromobenzoate

-

N-Boc-piperazine

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst

-

A sterically hindered phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

-

A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Reagent Addition: Add methyl 3-bromobenzoate (1.0 equivalent) and N-Boc-piperazine (1.2-1.5 equivalents) to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl halide.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

-

Deprotection: The resulting protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, to yield this compound.

Applications in Medicinal Chemistry

The 3-(piperazin-1-yl)benzoate scaffold is a key structural motif in a variety of biologically active compounds, underscoring its importance in drug discovery. The strategic placement of the piperazine and benzoate functionalities allows for the exploration of chemical space in multiple directions, targeting a diverse range of biological targets.

Central Nervous System (CNS) Agents

The piperazine moiety is a well-established pharmacophore in drugs targeting the central nervous system. Its ability to engage with various receptors and transporters, combined with its favorable physicochemical properties, makes it a valuable component in the design of antidepressants, antipsychotics, and anxiolytics. For instance, the structurally related compound Flibanserin, a treatment for hypoactive sexual desire disorder, features a substituted piperazine ring.[3]

Kinase Inhibitors

In the realm of oncology, many kinase inhibitors incorporate a heterocyclic core, such as piperazine, which can interact with the hinge region of the ATP-binding site of kinases. The methyl benzoate portion of the building block can be elaborated to introduce substituents that occupy other pockets within the enzyme, leading to potent and selective inhibitors.

Anti-Infective and Anti-Inflammatory Agents

Derivatives of piperazine have shown promise as anti-bacterial and anti-inflammatory agents.[4][5] The ability to readily modify both the piperazine nitrogen and the benzoate group of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel anti-infective and anti-inflammatory drug candidates.

Caption: Key therapeutic areas for derivatives of the title compound.

Conclusion

This compound represents a powerful and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis via established cross-coupling methodologies, coupled with its dual reactive sites, provides a robust platform for the creation of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed starting materials will undoubtedly accelerate the pace of drug discovery and development across a wide spectrum of diseases.

References

- Garlapati, K. K., et al. (2022). Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives and Their Antibacterial Activity. Russian Journal of Organic Chemistry, 58(10), 1534-1541.

- Butt, N., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).

- Singh, U. P., & Singh, R. K. (2016). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 116(19), 12029-12081.

- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.

Sources

The Versatile Scaffold: A Technical Guide to Methyl 3-(piperazin-1-yl)benzoate Derivatives in Modern Drug Discovery

This guide provides an in-depth exploration of the methyl 3-(piperazin-1-yl)benzoate core, a privileged scaffold in medicinal chemistry. We will dissect the synthetic routes to its derivatives and illuminate their proven and potential applications in critical therapeutic areas, with a focus on neuroscience and oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity for next-generation therapeutics.

The Core Moiety: Strategic Importance of this compound

The this compound structure is a compelling starting point for library synthesis in drug discovery. Its value lies in the strategic combination of three key features:

-

A Reactive Handle: The secondary amine on the piperazine ring (N4) serves as a prime nucleophile, readily undergoing a variety of chemical transformations such as alkylation, acylation, arylation, and sulfonylation. This allows for the systematic and facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

-

The Phenylpiperazine Motif: The arylpiperazine substructure is a well-established pharmacophore found in numerous FDA-approved drugs. It is recognized by a multitude of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases, making it a valuable component for designing ligands with desired pharmacological profiles.

-

Modifiable Ester Group: The methyl ester provides an additional site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides or other functional groups, further expanding the chemical space accessible from the parent scaffold.

The inherent properties of the piperazine ring itself, such as its ability to improve aqueous solubility and its frequent role as a key interacting element in receptor binding pockets, further cement the utility of this core structure.[1]

Synthesis of Key Derivatives: Building on the Core

The derivatization of the this compound core primarily involves reactions at the secondary amine of the piperazine ring. The following protocols represent robust and widely applicable methods for generating diverse libraries of analogues.

N-Acylation/Amide Bond Formation

This is one of the most common and reliable methods for derivatization, often employed to mimic peptide bonds or introduce specific recognition elements.

Protocol: EDC/HOBt Amide Coupling

-

Acid Activation: In an inert atmosphere (N₂ or Argon), dissolve the desired carboxylic acid (1.1 equivalents) and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise and stir the mixture for 30 minutes to form the activated ester.

-

Amine Coupling: To this mixture, add a solution of this compound (1.0 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) in the same anhydrous solvent.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.[2][3]

Causality: The use of EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization, ensuring a clean and efficient reaction with the piperazine amine. DIPEA is crucial for neutralizing the hydrochloride salt often associated with amine reagents and to scavenge the HCl produced during the reaction.

N-Alkylation and Reductive Amination

Introducing alkyl groups can modulate lipophilicity, steric profile, and basicity. Reductive amination is a powerful method for this transformation.

Protocol: Reductive Amination

-

Imine Formation: Dissolve this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), to the stirring solution. NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the starting aldehyde/ketone and is tolerant of mildly acidic conditions.

-

Reaction Progression: Stir the reaction at room temperature for 4-18 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purification is achieved via flash column chromatography.

The following diagram illustrates these primary synthetic pathways.

Caption: General synthetic pathways for derivatizing the core scaffold.

Applications in Neuroscience: Targeting Dopamine Receptors

Arylpiperazine derivatives are potent and selective ligands for dopamine receptors, particularly the D₃ subtype.[4][5][6] The D₃ receptor is a high-value target for treating substance use disorders and certain neuropsychiatric conditions. High D₃ affinity and selectivity over the D₂ receptor are critical to achieving therapeutic effects while minimizing extrapyramidal side effects.

Derivatives of this compound can be designed as D₃ receptor antagonists by appending specific arylcarboxamide moieties, a strategy that has proven successful for other arylpiperazine cores.[5] For instance, coupling the core scaffold with heterocyclic carboxylic acids can yield potent ligands.

| Representative Moiety | Target | Affinity (Ki) | Selectivity (D₂/D₃) | Reference |

| N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | hD₃ | 0.7 nM | 133-fold | [5] |

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)fluorenylcarboxamide | hD₃ | 2.0 nM | 56-fold | [5] |

| Piperazinylbutylisoxazole derivative 6s | hD₃ | 2.6 nM | 46-fold | [6] |

This table presents data for established D₃ ligands to illustrate the potential of the arylpiperazine pharmacophore. The synthesis of analogous compounds using the this compound core is a rational strategy for discovering novel D₃-selective ligands.

The mechanism involves competitive binding at the D₃ receptor, preventing the endogenous ligand dopamine from activating downstream signaling cascades that contribute to reward-seeking behavior.

Caption: Antagonism of the Dopamine D3 receptor signaling pathway.

Applications in Oncology: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7] Potent and selective inhibitors of mTOR, a key kinase in this pathway, have been developed using a substituted phenylpiperazine core.[7]

One such inhibitor, Torin1, incorporates a 4-propionylpiperazin-1-yl moiety.[7] This demonstrates that the this compound scaffold is highly relevant for developing novel kinase inhibitors targeting this critical cancer pathway. By modifying the N4-substituent and the ester group, medicinal chemists can fine-tune potency, selectivity, and pharmacokinetic properties.

| Compound | Target | IC₅₀ (biochemical) | EC₅₀ (cellular) | Reference |

| Torin1 | mTORC1 | 5.4 nM | 3 nM | [7] |

| NVP-BEZ235 | PI3K/mTOR | - | - | [7] |

This table highlights the potency of a known mTOR inhibitor featuring a core structure highly analogous to the derivatives discussed herein.

These inhibitors function as ATP-competitive ligands, occupying the kinase domain of mTOR and preventing the phosphorylation of its downstream substrates like S6K and 4E-BP1. This blockade leads to the inhibition of protein synthesis and ultimately induces cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

The this compound core is more than just a chemical building block; it is a strategic platform for the efficient discovery of novel therapeutics. The synthetic accessibility and the proven track record of the embedded arylpiperazine pharmacophore make it an exceptionally valuable starting point for programs targeting a wide range of diseases.

Future exploration could focus on:

-

Bioisosteric Replacement: Replacing the benzoate ester with other functional groups (e.g., tetrazoles, oxadiazoles) to modulate physicochemical properties and metabolic stability.

-

Dual-Target Ligands: Designing derivatives that simultaneously modulate two distinct targets, such as a GPCR and a kinase, to achieve synergistic therapeutic effects, particularly in complex diseases like cancer.

-

PROTACs: Utilizing the piperazine nitrogen as an attachment point for linker-warhead combinations in the development of proteolysis-targeting chimeras (PROTACs).

References

-

Liu, Q., Chang, J. W., Wang, J., Kang, S. A., Thoreen, C. C., Markhard, A., Hur, W., Zhang, J., Sim, T., Sabatini, D. M., & Gray, N. S. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146–7155. [Link]

-

Grundt, P., Prevatt, K. M., Cao, J., Taylor, M., Floresca, C. Z., Choi, J. K., Jenkins, B. G., Luedtke, R. R., & Newman, A. H. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry, 50(17), 4135–4146. [Link]

-

Saeed, A., Çiçek, S. S., Uğurlu, M., Çakmak, A. İ., & Kaplancıklı, Z. A. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4309. [Link]

-

Newman, A. H., Cao, J., Keck, T. M., Kulkarni, S. S., Nader, M. A., Luedtke, R. R., & Grundt, P. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(4), 1143–1152. [Link]

-

Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580. [Link]

-

Zhong, Z., et al. (2011). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[7][9]benzoquinone. Chinese Chemical Letters, 22(8), 891-894. [Link]

-

Lee, K. W., Kim, Y., Oh, J. S., Lee, J., Kim, J., & Kim, D. (2002). Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands. Bioorganic & Medicinal Chemistry Letters, 12(10), 1327–1330. [Link]

-

Al-Omary, F. A. M., El-Araby, M. E., Cicic, D., & Höfner, G. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]

-

Surana, A. D., et al. (2020). Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides with cholinesterase inhibition, anti-b-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. RSC Medicinal Chemistry, 11(5), 623-638. [Link]

-

Zhang, M., Surh, Y. J., & Lee, S. S. (2020). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 63(17), 9154–9170. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a piperazinylalkylisoxazole library for subtype selective dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the Piperazine Moiety in "Methyl 3-(piperazin-1-YL)benzoate"

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1,4-positions, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its versatile ability to confer favorable physicochemical, pharmacokinetic, and pharmacodynamic properties.[3][4] This guide elucidates the multifaceted role of the piperazine moiety as exemplified by the molecule "Methyl 3-(piperazin-1-yl)benzoate." We will dissect how this specific heterocyclic core dictates the molecule's fundamental properties, from its basicity and solubility to its potential as a pharmacophore in drug design. This analysis is grounded in established principles of medicinal chemistry and supported by detailed experimental insights, providing researchers and drug development professionals with a comprehensive understanding of this crucial structural unit.

The Piperazine Moiety: A Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery.[4] The piperazine ring fits this description perfectly. Its utility stems from a unique combination of features:

-

Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values, typically around 5.5 and 9.7.[5] This allows it to be protonated at physiological pH, a property that is crucial for enhancing aqueous solubility and enabling the formation of stable, crystalline salts for pharmaceutical formulations.[2]

-

Pharmacokinetic Advantages: The incorporation of a piperazine moiety often leads to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profiles. Its polarity can enhance solubility and bioavailability, while its structure can be modified to modulate metabolic stability.[3][6]

-

Synthetic Tractability: The two nitrogen atoms of the piperazine ring offer readily available handles for chemical modification, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR).[7]

-

Structural Rigidity and Conformational Control: The piperazine ring typically adopts a stable chair conformation, providing a rigid and predictable scaffold.[8] This helps to correctly orient other pharmacophoric groups for optimal interaction with biological targets like G protein-coupled receptors (GPCRs) and kinases.[2][9]

Deconstructing this compound: A Physicochemical Analysis

To understand the role of the piperazine moiety in this compound, we must first examine the fundamental physicochemical properties it imparts to the parent molecule.

Molecular Structure and Key Features

The structure of this compound consists of a central piperazine ring linking a methyl benzoate group at the N1 position. The N4 nitrogen remains unsubstituted, presenting a secondary amine.

Caption: Structure of this compound highlighting key functional groups.

Basicity and Ionization State

The two nitrogen atoms of the piperazine ring have different electronic environments.

-

N1 (Aryl Amine): This nitrogen is directly attached to the benzene ring. Its basicity is significantly reduced due to the delocalization of its lone pair of electrons into the aromatic system. Its pKa is expected to be low.

-

N4 (Alkyl Amine): This secondary amine is the primary basic center of the molecule. Its pKa is expected to be in the typical range for a cyclic secondary amine (around 9.7), although the electron-withdrawing nature of the distant aryl group may slightly lower it.[5]

This dual basicity means that at physiological pH (~7.4), the N4 nitrogen will be predominantly protonated, conferring a positive charge to the molecule. This ionization is critical for:

-

Aqueous Solubility: The charged species interacts favorably with water, significantly improving the molecule's solubility compared to a non-basic analogue.[2]

-

Target Engagement: The protonated amine can form strong ionic interactions (salt bridges) with acidic amino acid residues (e.g., Aspartate, Glutamate) in a protein binding pocket, a common and powerful interaction in drug-receptor binding.[2]

Lipophilicity and Permeability

The molecule presents a balance between the hydrophilic piperazine core and the more lipophilic methyl benzoate fragment. This balance is crucial for oral bioavailability, as a drug must be soluble enough to dissolve in the gastrointestinal tract but also permeable enough to cross lipid cell membranes. The piperazine moiety plays a key role in modulating the overall LogP (a measure of lipophilicity) of the molecule, often preventing it from becoming excessively lipophilic, which can lead to poor solubility and increased metabolic clearance.

Pharmacological Significance: The Piperazine as a Versatile Pharmacophore

Beyond its physicochemical contributions, the piperazine ring is an active pharmacophore, directly participating in interactions with biological targets. It is a key structural feature in drugs targeting the central nervous system (CNS), oncology, and infectious diseases.[2][7]

Arylpiperazines as GPCR Ligands

Arylpiperazines are a well-established class of ligands for aminergic G protein-coupled receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[9] In this context, the piperazine in this compound can serve several roles:

-

Scaffold: It acts as a rigid spacer, positioning the aryl (benzoate) group for optimal interaction with a receptor's binding pocket.[9]

-

Hydrogen Bonding: The N-H group at the N4 position can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors, forming crucial connections with the receptor.[10]

-

Ionic Anchor: As previously mentioned, the protonated N4 nitrogen can form a salt bridge with an acidic residue, often a key anchor point for this class of ligands.

Caption: Conceptual diagram of piperazine moiety interacting with a GPCR binding site.

Role in Kinase Inhibition

In oncology, the piperazine scaffold is integral to many kinase inhibitors, such as Imatinib.[2] Here, it often functions as a linker connecting two key pharmacophoric fragments that bind within the ATP-binding pocket of a target kinase. The basicity of the piperazine can be leveraged to form salt bridges with acidic residues in the hinge region of the kinase, enhancing binding affinity.[2]

Impact on Pharmacokinetics and Metabolism

The piperazine ring is subject to common metabolic transformations, which drug developers must consider.

-

N-dealkylation: If the N4 position were substituted (e.g., with a methyl group), this would be a likely site for cytochrome P450 (CYP) mediated N-dealkylation.

-

Oxidation: The carbon atoms adjacent to the nitrogens can undergo oxidation.

-

Glucuronidation: The secondary amine at N4 is a potential site for conjugation with glucuronic acid, a major phase II metabolic pathway that facilitates excretion.